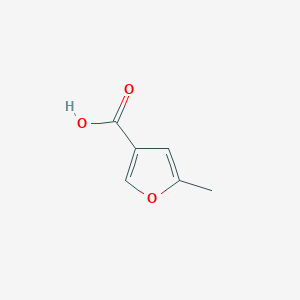

5-methylfuran-3-carboxylic Acid

概要

説明

5-Methylfuran-3-carboxylic acid is a heterocyclic organic compound with the molecular weight of 126.11 . It is widely used in scientific research due to its unique structure, making it an important building block for the synthesis of various organic compounds.

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C6H6O3/c1-4-2-5 (3-9-4)6 (7)8/h2-3H,1H3, (H,7,8) . This indicates that the compound has a furan ring with a methyl group at the 5th position and a carboxylic acid group at the 3rd position . Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 115-117 degrees Celsius .科学的研究の応用

Bioactive Compounds in Tobacco

5-Methylfuran-3-carboxylic acid derivatives have been identified in tobacco plants. In studies focusing on Nicotiana tabacum, various furan-2-carboxylic acids, structurally similar to this compound, were isolated. These compounds exhibited significant anti-tobacco mosaic virus (TMV) activities, demonstrating their potential as bioactive agents in plant defense mechanisms (Wu et al., 2018).

Cytotoxicity Against Cancer Cell Lines

Research has shown that furan-2-carboxylic acid derivatives can exhibit cytotoxic effects against various cancer cell lines. A study identified new furan-2-carboxylic acid compounds in the bark of Cassia alata, which displayed cytotoxicity against multiple human tumor cell lines, suggesting potential applications in cancer research (Zhou et al., 2016).

Role in Carbapenem Biosynthesis

In the context of antibiotic research, derivatives of furan-3-carboxylic acid have been studied for their role in the biosynthesis of carbapenem, a beta-lactam antibiotic. The study provided insights into the stereochemical aspects and enzymatic processes involved in carbapenem synthesis, highlighting the significance of furan derivatives in this field (Stapon et al., 2003).

Analysis in Honey Products

Furan derivatives, including this compound, are also important in food chemistry. A study developed a method for the high-performance liquid chromatographic determination of various furan derivatives in honey. This research is vital for ensuring the safety and quality of honey products (Nozal et al., 2001).

Antibacterial and Antioxidant Activities

Further research has explored the antibacterial and antioxidant properties of furan derivatives. A new furan derivative isolated from an endophytic Aspergillus flavus showed potent antibacterial activity against Staphylococcus aureus and moderate antioxidant activity, indicating its potential in pharmaceutical applications (Ma et al., 2016).

Safety and Hazards

5-Methylfuran-3-carboxylic acid is classified as a skin irritant and may cause respiratory irritation . It is recommended to avoid breathing its dust, gas, or vapors and to avoid contact with skin and eyes . Protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

将来の方向性

Furan derivatives, including 5-methylfuran-3-carboxylic acid, are important in various fields such as food chemistry, pharmaceutical applications, and plant defense mechanisms. They have potential applications in the regulation of plant growth and activation of plant immunity . Furthermore, furan platform chemicals (FPCs), which are directly available from biomass, are being explored for their potential in large-scale manufacture .

作用機序

Target of Action

Furan derivatives, which include 5-methylfuran-3-carboxylic acid, have been found to possess various biological activities . These compounds can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It is known that furan derivatives interact with their targets, leading to various biological activities

Biochemical Pathways

Furan derivatives have been found to affect a variety of biological activities, suggesting that they may influence multiple biochemical pathways . The downstream effects of these pathways would depend on the specific targets and mode of action of this compound.

Result of Action

Furan derivatives have been found to possess various biological activities, suggesting that they may have multiple molecular and cellular effects .

生化学分析

Biochemical Properties

Furan derivatives are known to interact with various enzymes, proteins, and other biomolecules The nature of these interactions often depends on the specific structure of the furan derivative and the biomolecules it interacts with

Cellular Effects

Furan and its derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Furan derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Furan derivatives have been studied using various spectroscopic techniques, including FT-IR, FT-Raman, UV–vis, and NMR . These studies can provide information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Metabolic Pathways

Furan derivatives are known to be involved in various metabolic pathways

特性

IUPAC Name |

5-methylfuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c1-4-2-5(3-9-4)6(7)8/h2-3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDVRXWAAVDTLFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00944576 | |

| Record name | 5-Methylfuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21984-93-0 | |

| Record name | 3-Furancarboxylic acid, 5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021984930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylfuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylfuran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

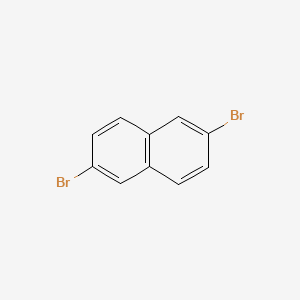

Synthesis routes and methods

Procedure details

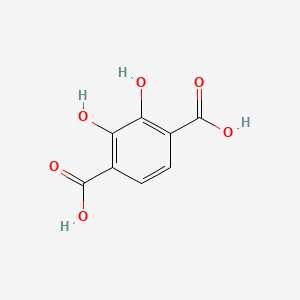

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 5-methylfuran-3-carboxylic acid in the study of Capparis spinosa L.?

A: this compound, also known as cappariside, was identified as a novel antioxidant compound isolated from the fruits of Capparis spinosa L. []. This discovery marks the first report of this compound within the Capparis genus.

Q2: How potent is this compound as an antioxidant compared to other compounds found in Capparis spinosa L.?

A: this compound demonstrated significant antioxidant activity, exhibiting a SC50 value of 0.204 ± 0.002 mM in DPPH radical scavenging assays []. This activity was comparable to other potent antioxidants isolated in the same study, such as protocatechuic acid (SC50 = 0.032 ± 0.0 mM) and trans-ferulic acid (SC50 = 0.090 ± 0.001 mM) []. This suggests that this compound contributes significantly to the overall antioxidant capacity of Capparis spinosa L. fruits.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Propanol, 1,1',1'',1'''-[[(2-hydroxypropyl)imino]bis(2,1-ethanediylnitrilo)]tetrakis-](/img/structure/B1584618.png)

![3-Bromofuro[3,2-b]pyridine](/img/structure/B1584629.png)